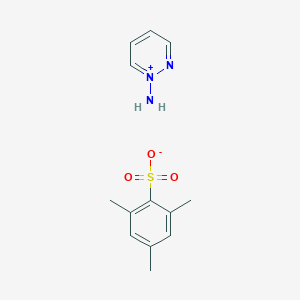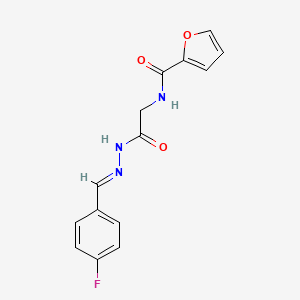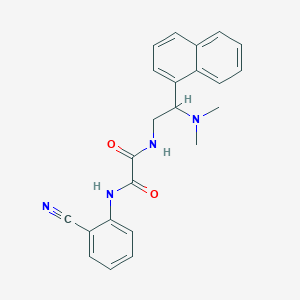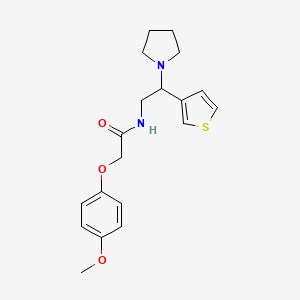
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is a chemical compound with the molecular formula C9H12O3S.C4H6N3 and a molecular weight of 295.36 g/mol . This compound is known for its unique structure, which combines a pyridazin-1-ium ring with a 2,4,6-trimethylbenzene-1-sulfonate group. It is commonly used in various scientific research applications due to its distinct chemical properties.
Wissenschaftliche Forschungsanwendungen
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Vorbereitungsmethoden
The synthesis of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate typically involves the reaction of pyridazin-1-ium salts with 2,4,6-trimethylbenzenesulfonic acid under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or hexane, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Wirkmechanismus
The mechanism of action of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate can be compared with other similar compounds, such as:
Pyridinium, 1-amino-, 2,4,6-trimethylbenzenesulfonate: This compound has a similar structure but may differ in its reactivity and applications.
1-Aminopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate: Another closely related compound with slight variations in its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
pyridazin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C4H6N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;5-7-4-2-1-3-6-7/h4-5H,1-3H3,(H,10,11,12);1-4H,(H2,5,6)/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJRRGHNNTWMRD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC=[N+](N=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide](/img/structure/B2466187.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2466188.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2466191.png)
![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2466193.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2466195.png)


![3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2466203.png)
![N-{3,3'-DIMETHYL-4'-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-[1,1'-BIPHENYL]-4-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE](/img/structure/B2466205.png)
![methyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2466206.png)
![5-(Methylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2466207.png)
![N-(2,4-dimethylphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B2466209.png)
